Ethofumesate-2-keto

Description

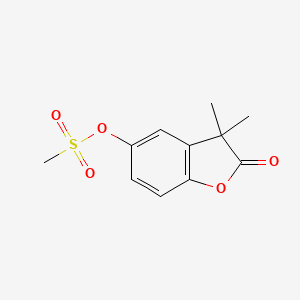

Structure

3D Structure

Properties

IUPAC Name |

(3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWYCAYNZXSHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343594 | |

| Record name | Ethofumesate-2-keto | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26244-33-7 | |

| Record name | Ethofumesate-2-keto | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Soil Fate of a Key Herbicide Metabolite: An In-depth Technical Guide to the Ethofumesate-2-keto Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethofumesate, a selective systemic herbicide, is widely utilized in agriculture for the control of broadleaf and grass weeds in various crops. Its efficacy is well-documented; however, understanding the environmental fate of its degradation products is paramount for a comprehensive risk assessment. This technical guide delves into the formation and subsequent degradation pathway of a major soil metabolite, Ethofumesate-2-keto. The presence and persistence of this metabolite are influenced by a myriad of soil and environmental factors. This document provides a thorough examination of the current scientific understanding of the this compound degradation pathway, including quantitative data on the dissipation of its parent compound, detailed experimental protocols for its study, and visual representations of the key processes involved.

The Degradation Pathway: From Ethofumesate to this compound

The primary route of ethofumesate degradation in the soil environment leads to the formation of this compound. This transformation is a critical step in the overall dissipation of the parent herbicide.

This compound, also known as 2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methanesulfonate, is recognized as a principal degradation product of ethofumesate, particularly under dry soil conditions[1][2][3]. The formation of this metabolite primarily occurs through biotic degradation processes once ethofumesate is below the soil surface, shielded from light[1]. While the parent compound, ethofumesate, acts by inhibiting lipid synthesis in susceptible plants, its transformation to the 2-keto metabolite is a key aspect of its environmental breakdown[4].

The following diagram illustrates the chemical transformation of ethofumesate to this compound.

Factors Influencing the Degradation Process

The rate of this compound formation and its subsequent degradation are not static; they are profoundly influenced by a range of soil and environmental factors.

-

Soil Moisture: Soil moisture content is a critical determinant. The formation of this compound from ethofumesate is notably accelerated in dry soils (between 1% and 3% moisture content)[2][3]. Conversely, in soils with higher moisture content (greater than 3%), the degradation of the parent compound is significantly reduced[2][3].

-

Soil Type: The physical and chemical properties of the soil play a crucial role. For instance, the degradation of ethofumesate is faster in medium silty loam soil compared to heavy loamy sand soil[5]. This is likely due to differences in microbial activity, organic carbon content, and clay content[1][5].

-

Microbial Activity: Biotic degradation by soil microorganisms is the primary mechanism for the transformation of ethofumesate to this compound, especially below the soil surface[1]. The composition and activity of the microbial community will, therefore, directly impact the rate of this conversion.

-

Temperature: Like most biological and chemical processes, temperature affects the rate of degradation. Warmer conditions generally lead to faster degradation of ethofumesate[1].

-

Presence of Adjuvants: The addition of certain adjuvants, such as methylated crop oil, can slow down the degradation of ethofumesate, thereby affecting the formation rate of this compound[5][6].

Quantitative Data on Degradation

While direct quantitative data on the degradation kinetics of this compound in soil is limited in the reviewed literature, the dissipation of its parent compound, ethofumesate, provides crucial insights into the formation dynamics of the metabolite. The half-life (DT50) of ethofumesate varies significantly with soil type and conditions.

| Soil Type | Organic Carbon (%) | Clay (%) | DT50 (days) of Ethofumesate | Reference |

| Medium Silty Loam | 2.10 | 51 | 20.2 | [5] |

| Heavy Loamy Sand | 0.94 | 17 | 31.3 | [5] |

| Sandy Loam | - | - | 14.54 - 65.21 (biphasic) | [7] |

| Silty Clay Loam | - | - | 10.09 - 73.10 (biphasic) | [7] |

Table 1: Half-life (DT50) of Ethofumesate in different soil types under laboratory and field conditions.

The persistence of this compound is intrinsically linked to the factors that govern the degradation of its parent compound. It is plausible that conditions favoring the rapid dissipation of ethofumesate will lead to a transient increase in the concentration of this compound, followed by its own degradation.

Detailed Experimental Protocols

To investigate the degradation pathway of this compound, a comprehensive soil incubation study is required. The following protocol outlines the key steps, synthesized from methodologies reported for ethofumesate and its metabolites.

1. Soil Collection and Preparation:

-

Collect soil from a site with no prior history of ethofumesate application. The top 0-20 cm layer is typically used.

-

Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity and remove large debris.

-

Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), organic carbon content, pH, and cation exchange capacity.

2. Experimental Setup and Incubation:

-

Weigh a standardized amount of the prepared soil (e.g., 100 g) into individual incubation vessels (e.g., glass jars).

-

Fortify the soil samples with a known concentration of this compound analytical standard. A control group with no added metabolite should be included.

-

Adjust the soil moisture to a predetermined level (e.g., 60% of water holding capacity).

-

Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), collect replicate samples for analysis.

3. Extraction of this compound from Soil:

-

The soil sample is extracted with an organic solvent or a mixture of solvents. A common method involves shaking the soil with a mixture of acetone and methanol[7][8].

-

The extraction process is typically repeated multiple times to ensure maximum recovery.

-

The solvent extracts are combined and concentrated, often using a rotary evaporator.

-

A cleanup step may be necessary to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with cartridges such as silica gel[8].

4. Analytical Quantification:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the analysis of ethofumesate and its metabolites[5]. A C18 column is often used with a mobile phase consisting of a mixture of methanol and water[7][8].

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers high selectivity and sensitivity for the determination of total ethofumesate residues, including this compound and its open-ring form[9]. The method may involve hydrolysis and derivatization steps to convert all related residues to a single analyzable form[9].

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides a powerful tool for the simultaneous analysis of multiple pesticide residues, including ethofumesate and its metabolites, with high sensitivity and specificity[10][11]. This method often requires minimal sample cleanup.

The following diagram outlines a typical experimental workflow for a soil degradation study of this compound.

Conclusion

The formation of this compound is a pivotal step in the environmental degradation of the herbicide ethofumesate. This process is predominantly microbial and is significantly influenced by soil moisture, type, and temperature. While the persistence of this compound itself requires further quantitative investigation, its fate is inextricably linked to the degradation dynamics of the parent compound. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct further studies to elucidate the complete degradation pathway and kinetics of this important metabolite. A thorough understanding of these processes is essential for ensuring the responsible use of ethofumesate in agriculture and for safeguarding environmental health.

References

- 1. This compound | 26244-33-7 | Benchchem [benchchem.com]

- 2. Activity Loss of Ethofumesate in Dry Soil by Chemical Degradation and Adsorption | Weed Science | Cambridge Core [cambridge.org]

- 3. Activity Loss of Ethofumesate in Dry Soil by Chemical Degradation and Adsorption | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. pjoes.com [pjoes.com]

- 6. Degradation of Ethofumesate in Soil under Laboratory Conditions [pjoes.com]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Development of an analytical method for determination of total ethofumesate residues in foods by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethofumesate-2-keto: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Ethofumesate-2-keto. As a significant metabolite of the herbicide ethofumesate, understanding its characteristics is crucial for environmental monitoring, residue analysis, and toxicological assessment. This document consolidates key data, presents detailed experimental protocols, and visualizes essential pathways and workflows to support advanced research and development.

Chemical Identity and Properties

This compound, with the IUPAC name (3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate, is a primary degradation product of the herbicide ethofumesate.[1] Its formation is particularly noted in dry soil conditions through biotic degradation.[1]

Chemical Structure:

-

IUPAC Name: (3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate[1]

-

CAS Number: 26244-33-7[1]

-

Molecular Formula: C₁₁H₁₂O₅S[1]

-

SMILES: CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C[2]

-

InChI Key: CXWYCAYNZXSHTF-UHFFFAOYSA-N[1]

Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Weight | 256.28 g/mol | [1][2][3] |

| Melting Point | 120-121 °C | |

| Boiling Point | 396.9 °C at 760 mmHg | [3] |

| Density | 1.352 g/cm³ | [3] |

| LogP (Octanol-Water Partition Coefficient) | 1.8 | [1] |

| Water Solubility | Data not available | |

| Organic Solvent Solubility | Soluble in ether, benzene, petroleum ether, hexane, and likely other common organic solvents. |

Environmental Fate and Transformation

This compound is a significant metabolite in the environmental degradation pathway of ethofumesate. The transformation primarily occurs in soil.

Degradation Pathway of Ethofumesate

The formation of this compound from its parent compound, ethofumesate, is a key step in its environmental breakdown. This process is influenced by soil conditions, particularly moisture levels.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound is provided below, adapted from available literature.

Reaction: Oxidation of 2-hydroxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulphonate.

Materials:

-

2-hydroxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulphonate

-

Acetic acid

-

20% aqueous solution of chromic oxide

-

Ether

-

Aqueous sodium bicarbonate

-

Benzene

-

Petroleum ether

Procedure:

-

Dissolve 20 parts of 2-hydroxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulphonate in 200 parts of warm acetic acid.

-

To this solution, add 200 parts of a 20% aqueous solution of chromic oxide.

-

After approximately 15 seconds, pour the reaction mixture into water.

-

Extract the aqueous solution with ether.

-

Thoroughly wash the ether extracts with aqueous sodium bicarbonate.

-

Dry the ether extracts and evaporate the solvent to yield the crude product.

-

Recrystallize the crude product from a mixture of benzene and petroleum ether to obtain pure 2-oxo-2,3-dihydro-3,3-dimethyl-benzofuran-5-yl methanesulphonate (this compound).

Expected Yield: Approximately 70%.

Analytical Methodology for Total Ethofumesate Residue

The determination of total ethofumesate residues, which includes the parent compound and its key metabolites like this compound, is crucial for regulatory and safety assessments. A widely used approach involves Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[4][5]

Principle:

The analytical method for total ethofumesate residue often involves the conversion of other metabolites, such as open-ring-2-keto-ethofumesate (OKET), into this compound (KET) for a unified measurement.[4][5]

Experimental Protocol Outline (based on GC-MS/MS method for food): [4][5]

-

Sample Extraction: Homogenize the sample (e.g., garlic, onion, sugar beet). Extract with a suitable solvent system, often as part of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

-

Partitioning: Partition the extract between hexane and an aqueous sodium hydroxide solution.

-

Analysis of Ethofumesate (Hexane Layer):

-

Take the hexane layer containing the parent ethofumesate.

-

Perform a clean-up step using a silica gel cartridge.

-

Analyze by GC-MS/MS.

-

-

Analysis of Metabolites (Aqueous Layer):

-

Take the aqueous layer containing the conjugated metabolites.

-

Heat with hydrochloric acid to hydrolyze the conjugates.

-

Heat with acetic anhydride to convert open-ring-2-keto-ethofumesate (OKET) to this compound (KET).

-

Perform a clean-up step using a silica gel cartridge.

-

Analyze by GC-MS/MS.

-

Representative GC-MS/MS Parameters:

While specific instrumental parameters can vary, the following table provides a general set of conditions for the analysis of pesticide residues, which would be a suitable starting point for method development for this compound.

| Parameter | Recommended Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS/MS Transitions | To be determined by direct infusion of an this compound standard. |

Conclusion

This technical guide has provided a detailed overview of this compound, a key metabolite of the herbicide ethofumesate. The compilation of its chemical and physical properties, a detailed synthesis protocol, and a comprehensive analytical workflow will serve as a valuable resource for researchers in the fields of environmental science, analytical chemistry, and toxicology. The provided diagrams offer a clear visualization of the degradation pathway and the analytical procedure, facilitating a deeper understanding of the compound's behavior and detection. Further research is warranted to establish a complete profile of its toxicological effects and to develop a broader range of certified reference materials to support accurate global monitoring.

References

- 1. This compound | C11H12O5S | CID 590774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 10 µg/mL in Cyclohexane [lgcstandards.com]

- 3. echemi.com [echemi.com]

- 4. Development of an analytical method for determination of total ethofumesate residues in foods by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Purification of Ethofumesate-2-keto Standard

This technical guide provides a comprehensive overview of the synthesis and purification of the Ethofumesate-2-keto standard, intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document outlines a detailed experimental protocol for the chemical synthesis of this compound, a significant metabolite of the herbicide Ethofumesate. Furthermore, it describes purification and analytical methods to ensure the high purity of the standard, which is crucial for accurate residue analysis and metabolic studies.

Introduction

This compound, chemically known as (3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate, is a primary metabolite of the widely used herbicide Ethofumesate.[1][2][3] Its presence and concentration in environmental and biological samples are of significant interest for regulatory monitoring and toxicological assessment. Accurate quantification of this metabolite requires a high-purity analytical standard. This guide details a laboratory-scale synthesis and purification procedure for obtaining this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of its precursor, 2-hydroxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulphonate. This reaction utilizes a strong oxidizing agent, such as chromic oxide, in an acidic medium.

Synthesis Workflow

The overall workflow for the synthesis and purification of the this compound standard is depicted in the following diagram.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol

Materials and Reagents:

-

2-hydroxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulphonate

-

Acetic acid

-

Chromic oxide (20% aqueous solution)

-

Deionized water

-

Diethyl ether

-

Aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Benzene

-

Petroleum ether

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 20 parts of 2-hydroxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulphonate in 200 parts of warm acetic acid.

-

Oxidation: To the solution from step 1, add 200 parts of a 20% aqueous solution of chromic oxide. The reaction is rapid and typically completes in approximately 15 seconds.

-

Quenching and Extraction: Pour the reaction mixture into a larger volume of water to quench the reaction. Extract the aqueous solution with diethyl ether.

-

Washing: Thoroughly wash the combined ether extracts with an aqueous sodium bicarbonate solution to neutralize any remaining acetic acid.

-

Drying and Evaporation: Dry the washed ether extracts over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

The crude product obtained from the synthesis requires purification to be suitable as an analytical standard. Recrystallization is an effective method for this purpose.

Recrystallization Protocol

-

Solvent Selection: A mixture of benzene and petroleum ether is used for recrystallization.

-

Procedure: Dissolve the crude this compound in a minimal amount of hot benzene. Gradually add petroleum ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystal formation.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Starting Material | 2-hydroxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulphonate | |

| Product | 2-oxo-2,3-dihydro-3,3-dimethyl-benzofuran-5-yl methanesulphonate | |

| Yield | 70% | |

| Physical Properties | ||

| Melting Point | 120-121 °C | |

| Molecular Formula | C₁₁H₁₂O₅S | [4] |

| Molecular Weight | 256.28 g/mol | [4] |

| Purification | ||

| Method | Recrystallization | |

| Solvent System | Benzene-Petroleum Ether |

Quality Control and Analysis

The purity and identity of the synthesized this compound standard should be confirmed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for determining the purity of the final product. A normal-phase HPLC method using a CN column with a mobile phase of n-hexane and dichloromethane (40:60 v/v) has been reported for the separation of Ethofumesate and related compounds.[5]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

Conclusion

This guide provides a detailed methodology for the synthesis and purification of the this compound standard. The described oxidation reaction followed by recrystallization offers a viable route to obtain this important metabolite in high purity. The availability of a well-characterized standard is essential for accurate analytical measurements in environmental monitoring, food safety, and metabolic research.

References

- 1. Development of an analytical method for determination of total ethofumesate residues in foods by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 26244-33-7 | Benchchem [benchchem.com]

- 4. This compound | C11H12O5S | CID 590774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. akjournals.com [akjournals.com]

Ethofumesate-2-keto: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethofumesate-2-keto, a significant metabolite of the herbicide ethofumesate. This document covers its chemical properties, metabolic pathways, and analytical methodologies, presenting a valuable resource for professionals in research and development.

Core Chemical and Physical Data

This compound, with the CAS number 26244-33-7 , is a primary degradation product of the herbicide ethofumesate.[1] Its molecular formula is C11H12O5S, and it has a molecular weight of approximately 256.28 g/mol .[2]

| Property | Value | Source |

| CAS Number | 26244-33-7 | [1] |

| Molecular Formula | C11H12O5S | [2] |

| Molecular Weight | 256.28 g/mol | [2] |

| IUPAC Name | (3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate | [2] |

| Synonyms | 2-keto–ethofumesate, 3,3-Dimethyl-2-oxo-2,3-dihydrobenzofurane-5-yl methane sulfonate |

Metabolic Transformation of Ethofumesate

This compound is formed through the biotic degradation of ethofumesate in soil and metabolic processes within plants.[1] The transformation is a critical aspect of ethofumesate's environmental fate and its herbicidal activity. In soil, the degradation is primarily carried out by microorganisms. In plants, ethofumesate is metabolized to this compound and other polar metabolites.[1]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

The parent compound, ethofumesate, functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in plants.[3][4] This inhibition disrupts the formation of essential lipids required for cell membranes and the protective outer cuticle of plants, leading to growth inhibition and eventual death of susceptible weeds.[3] Specifically, ethofumesate targets the fatty acid elongase (FAE) complex, which is responsible for the elongation of fatty acid chains.

References

- 1. youtube.com [youtube.com]

- 2. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 3. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]

Environmental Fate and Transport of Ethofumesate-2-keto: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethofumesate-2-keto is a primary degradation product of the selective systemic herbicide ethofumesate. Its formation and subsequent behavior in the environment are of significant interest for environmental risk assessment and regulatory purposes. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways and processes.

Physico-Chemical Properties

Understanding the fundamental physico-chemical properties of this compound is essential for predicting its environmental behavior.

| Property | Value | Reference |

| Chemical Structure | 3,3-dimethyl-2-oxo-2,3-dihydro-1-benzofuran-5-yl methanesulfonate | |

| Molecular Formula | C₁₁H₁₂O₅S | [1] |

| Molecular Weight | 256.28 g/mol | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.15 | [2] |

Environmental Fate and Transport

The environmental fate of this compound is intrinsically linked to the degradation of its parent compound, ethofumesate. This compound is formed primarily in soil, particularly under dry conditions, through both biotic and chemical degradation of ethofumesate.[2][3]

Soil Fate and Transport

The behavior of this compound in the soil compartment is critical to its potential for leaching into groundwater and its overall persistence.

Quantitative Data on Soil Fate and Transport of Ethofumesate (as context for this compound formation)

| Parameter | Value | Conditions | Reference |

| Soil Degradation Half-Life (DT₅₀) of Ethofumesate | |||

| 30 - 122 days | Aerobic soil | [4] | |

| > 60 days | Agricultural soils | [5] | |

| 20.2 days | Medium silty loam | [2] | |

| 31.3 days | Heavy loamy sand | [2] | |

| Soil Sorption Coefficient (K_oc_) of Ethofumesate | 55 - 500 mL/g | Laboratory data | [2] |

Aquatic Fate and Transport

The presence and behavior of this compound in aquatic environments are primarily influenced by the degradation of ethofumesate that may reach water bodies through runoff or leaching.

Quantitative Data on Aquatic Fate of Ethofumesate (as context for this compound formation)

| Parameter | Value | Conditions | Reference |

| Aqueous Photolysis Half-Life (DT₅₀) of Ethofumesate | ~14 days | In water | [4] |

| 31 hours | In water | [2] | |

| Hydrolysis of Ethofumesate | Stable | pH 5, 7, and 9 | [4] |

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are followed to determine the environmental fate of chemical substances.

Soil Degradation Study (Aerobic)

A typical aerobic soil degradation study for a substance like this compound would follow a protocol based on OECD Guideline 307 .

Methodology:

-

Soil Selection: A representative agricultural soil is chosen, characterized by its texture, organic carbon content, pH, and microbial biomass.

-

Test Substance Application: The test substance, radiolabeled (e.g., with ¹⁴C) for easier tracking, is applied to fresh soil samples at a concentration relevant to its expected environmental concentration.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of air is maintained to ensure aerobic conditions.

-

Sampling and Analysis: At regular intervals, replicate soil samples are taken and extracted with appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify and quantify its degradation products.

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation half-life (DT₅₀). The formation and decline of metabolites are also monitored.

Hydrolysis as a Function of pH

To determine the abiotic hydrolysis of this compound, a study based on OECD Guideline 111 would be conducted.[6]

Methodology:

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at different environmentally relevant pH values (typically pH 4, 7, and 9).[6]

-

Test Substance Application: The test substance is added to the buffer solutions at a low concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature.[6]

-

Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of the parent substance and any hydrolysis products.

-

Data Analysis: The rate of hydrolysis is determined for each pH, and the half-life is calculated.

Aqueous Photolysis

The photodegradation of this compound in water can be assessed using a protocol based on OECD Guideline 316 .

Methodology:

-

Solution Preparation: A solution of the test substance in sterile, buffered, and purified water is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for any non-photolytic degradation.

-

Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at set time intervals and analyzed for the concentration of the test substance and its photoproducts.

-

Data Analysis: The rate of photolysis is determined, and the half-life (DT₅₀) is calculated. The quantum yield, which is the efficiency of the photochemical process, can also be determined.

Analytical Methodology

A validated analytical method is crucial for the accurate quantification of this compound in environmental matrices. A common approach for the total residue analysis of ethofumesate and its metabolites, including this compound, involves the following steps.[7][8]

Methodology:

-

Extraction: The sample (e.g., soil, water) is extracted with an organic solvent.

-

Partitioning: The extract is partitioned with a suitable solvent system (e.g., hexane and NaOH solution) to separate the parent compound from its metabolites.[7][8]

-

Hydrolysis and Conversion: For the analysis of metabolites, the aqueous layer may be subjected to acid hydrolysis to release any conjugated forms. Subsequently, a conversion step, such as heating in acetic anhydride, can be used to convert related metabolites (e.g., open-ring-2-keto-ethofumesate) into this compound for a total residue analysis.[7][8]

-

Cleanup: The extract is cleaned up using solid-phase extraction (SPE) with a silica gel cartridge.[7][8]

-

Analysis: The final extract is analyzed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[7][8]

Visualizations

Logical Relationship of Ethofumesate Degradation and this compound Formation

Caption: Formation of this compound from Ethofumesate.

Environmental Fate Pathways of this compound

Caption: Potential environmental fate pathways of this compound.

Experimental Workflow for Soil Degradation Study

Caption: Workflow for a soil degradation study.

Conclusion

This compound is a key metabolite in the environmental degradation of the herbicide ethofumesate. While extensive quantitative data on the environmental fate of the parent compound exists, specific experimental data for this compound is limited. Based on its lower hydrophobicity and the available information, it is expected to be at least as mobile as ethofumesate in soil. Its fate in aquatic systems is likely influenced by photolysis and potentially hydrolysis. Further research is needed to definitively quantify the environmental persistence and mobility of this compound to refine environmental risk assessments. The experimental protocols outlined in this guide, based on established international guidelines, provide a framework for generating such critical data.

References

- 1. This compound 10 µg/mL in Cyclohexane [lgcstandards.com]

- 2. This compound | 26244-33-7 | Benchchem [benchchem.com]

- 3. Activity Loss of Ethofumesate in Dry Soil by Chemical Degradation and Adsorption | Semantic Scholar [semanticscholar.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. An enantioselective study of the behavior of the herbicide ethofumesate in agricultural soils: Impact of the addition of organoclays and biochar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of an analytical method for determination of total ethofumesate residues in foods by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethofumesate-2-keto in Groundwater: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethofumesate-2-keto is a principal metabolite of the herbicide ethofumesate, a systemic herbicide used for the control of broadleaf and grassy weeds in various crops. The potential for ethofumesate and its degradation products to contaminate groundwater is a significant environmental and public health concern. This technical guide provides a comprehensive overview of the occurrence of this compound in groundwater, its environmental fate, and the analytical methodologies for its detection. While monitoring data for this compound in groundwater is limited, this guide synthesizes available information to support risk assessment and future research in this area.

Introduction

Ethofumesate is applied to soil and is subject to various environmental transformation processes, including microbial degradation, which leads to the formation of several metabolites.[1] this compound is a major degradation product formed through biotic processes in the soil.[1] Due to the moderate mobility of the parent compound, ethofumesate, there is a potential for both the parent and its metabolites to leach into groundwater, particularly in areas with permeable soils and shallow water tables.[1] Understanding the occurrence and behavior of this compound in groundwater is crucial for assessing the overall environmental impact of ethofumesate use.

Environmental Fate and Transport

The transformation of ethofumesate to this compound is a key step in its environmental degradation pathway. The persistence and mobility of both the parent compound and its metabolite determine their potential to reach groundwater.

Degradation of Ethofumesate

Ethofumesate is moderately persistent in the soil environment. Its degradation is primarily mediated by soil microorganisms. The half-life of ethofumesate in soil can vary depending on environmental conditions such as temperature, moisture, and soil type.

Formation of this compound

This compound is formed through the oxidation of the ethoxy group of the parent molecule. This process is a result of microbial activity in the soil.

Leaching Potential

Occurrence of this compound in Groundwater

Monitoring Data for Ethofumesate

A 2020 report from the US EPA's Environmental Fate and Effects Division summarized non-targeted monitoring data for ethofumesate. The findings are presented in the table below. It is important to note that these values are for the parent compound and not the this compound metabolite.

| Analyte | Matrix | Maximum Concentration (µg/L) | Detection Frequency | Data Source |

| Ethofumesate | Groundwater | 0.028 | 0.11% (2/1892) | Water Quality Portal (OR DEQ), 2008-2018 (as cited in US EPA, 2020)[1] |

Data Gaps for this compound

The lack of specific monitoring data for this compound in groundwater represents a significant data gap. Future monitoring programs should consider including this metabolite to provide a more comprehensive assessment of groundwater contamination from ethofumesate use.

Experimental Protocols for Analysis

While a standardized EPA method specifically for this compound in groundwater was not identified, analytical methods for the determination of ethofumesate and its metabolites in other matrices, such as food, have been developed. These methods can be adapted for groundwater analysis.

Sample Preparation and Extraction

A common approach for the analysis of ethofumesate and its metabolites involves solid-phase extraction (SPE) to concentrate the analytes from a water sample.

General Protocol Outline:

-

Sample Collection: Collect groundwater samples in amber glass bottles to prevent photodegradation.

-

Filtration: Filter the water sample to remove any particulate matter.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with an appropriate solvent (e.g., methanol) followed by water.

-

Pass the filtered water sample through the conditioned SPE cartridge. The analytes will be adsorbed onto the solid phase.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes from the cartridge using a suitable organic solvent (e.g., ethyl acetate).

-

-

Concentration: Evaporate the eluent to a small volume under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a solvent compatible with the analytical instrument.

Analytical Instrumentation

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique suitable for the quantification of ethofumesate and its metabolites.

Typical GC-MS/MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Injector: Splitless or pulsed splitless injection.

-

Oven Temperature Program: A programmed temperature ramp to separate the analytes.

-

-

Mass Spectrometer (MS/MS):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be monitored.

-

Logical Framework for Groundwater Contamination Potential

The potential for this compound to be present in groundwater is dependent on a series of interconnected factors. This logical relationship is visualized below.

Conclusion and Recommendations

This compound is a significant metabolite of the herbicide ethofumesate, and its potential to contaminate groundwater is a valid concern. However, there is a clear lack of publicly available monitoring data specifically for this compound. To better understand the environmental risk associated with ethofumesate use, the following is recommended:

-

Inclusion in Monitoring Programs: Regulatory agencies and research institutions should include this compound in routine groundwater monitoring programs for pesticides.

-

Development of Standardized Methods: A standardized analytical method for the detection and quantification of this compound in groundwater should be developed and validated by organizations such as the US EPA.

-

Further Research: More research is needed to understand the fate and transport of this compound in different soil types and hydrogeological settings to improve the accuracy of groundwater contamination risk assessments.

This technical guide provides a foundation for researchers and scientists to understand the current state of knowledge regarding this compound in groundwater and highlights the critical areas where further investigation is required.

References

Formation of Ethofumesate-2-Keto from Ethofumesate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethofumesate, a selective systemic herbicide widely used in agriculture, undergoes transformation in the environment, leading to the formation of various metabolites. Among these, ethofumesate-2-keto (2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methanesulfonate) has been identified as a significant degradation product, particularly in soil environments.[1][2] Understanding the formation of this metabolite is crucial for environmental fate analysis, residue monitoring, and toxicological assessment. This technical guide provides an in-depth overview of the formation of this compound from its parent compound, ethofumesate, summarizing key quantitative data, experimental protocols, and the underlying transformation pathway.

Quantitative Data on Ethofumesate Degradation

The formation of this compound is intrinsically linked to the degradation of the parent compound, ethofumesate. The rate of this degradation is typically quantified by its dissipation half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. This rate is influenced by various environmental factors.

| Soil Type | Organic Carbon (%) | Clay (%) | DT50 (days) | Conditions | Reference |

| Medium Silty Loam | 1.48 | 19 | 20.2 | Laboratory, controlled | [1] |

| Heavy Loamy Sand | - | - | 31.3 | Laboratory, controlled | [1] |

| Sandy Loam | - | - | 14.54 - 20.42 (initial phase), 51.83 - 65.21 (later phase) | Field, subtropical | [3][4] |

| Silty Clay Loam | - | - | 10.09 - 13.00 (initial phase), 71.42 - 73.10 (later phase) | Field, subtropical | [3][4] |

| Not Specified | - | - | ~5 weeks | Warm, moist | [1] |

| Not Specified | - | - | ~14 weeks | Cold, dry | [1] |

| Bare Soil | - | - | 51 | Field | [1] |

| Turfgrass Environment | - | - | 3 | Field | [1] |

Note: The DT50 values represent the degradation of the parent ethofumesate, which is a prerequisite for the formation of this compound. Direct kinetic data for the formation of this compound is not extensively available in the reviewed literature.

Transformation Pathway

The primary mechanism for the formation of this compound from ethofumesate in soil is biotic degradation, driven by soil microorganisms.[1] While specific microbial species have not been definitively identified in the reviewed literature, the process is understood to be an oxidative transformation. In dry soil conditions, this transformation is particularly prominent, with this compound being the major degradation product, accounting for over 80% of the metabolites formed.[2][5]

Experimental Protocols

The study of ethofumesate degradation and the formation of this compound typically involves soil incubation studies followed by analytical quantification. Below are generalized methodologies based on published research.

Soil Incubation Study

A generalized workflow for a soil incubation study is presented below.

Detailed Steps:

-

Soil Collection and Preparation: Soil samples are collected from relevant agricultural fields. They are typically sieved to ensure homogeneity and remove large debris. The soil is often pre-incubated for a period to stabilize microbial activity.[6]

-

Fortification: A known concentration of ethofumesate, often dissolved in a suitable solvent, is applied to the soil samples. The application rate is usually based on recommended agricultural usage.

-

Incubation: The treated soil samples are incubated in controlled environmental chambers. Key parameters such as temperature and moisture content are maintained at specific levels to simulate different environmental conditions.[6]

-

Sampling: Sub-samples of the soil are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days) to monitor the degradation of ethofumesate and the formation of its metabolites.

-

Extraction: Ethofumesate and its metabolites are extracted from the soil samples using an appropriate organic solvent, such as methanol or a mixture of acetone and methanol.[3][4]

-

Cleanup: The extracts are cleaned up to remove interfering substances. This is commonly achieved using solid-phase extraction (SPE) with cartridges like silica gel.[7]

-

Analysis: The concentrations of ethofumesate and this compound in the cleaned extracts are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[6][7]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system equipped with a UV detector is commonly used.[6]

-

Column: A C18 column is typically employed for the separation.

-

Mobile Phase: A mixture of methanol and water in an isocratic mode is a common mobile phase.[3]

-

Detection: UV detection is set at a wavelength suitable for both ethofumesate and this compound.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of known concentration standards.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

-

System: A GC system coupled with a tandem mass spectrometer provides high sensitivity and selectivity.[7]

-

Sample Preparation: For the analysis of metabolites like this compound, a hydrolysis step with acid (e.g., HCl) may be required to release conjugated forms, followed by a conversion step (e.g., with acetic anhydride) to ensure all related metabolites are measured as this compound.[7]

-

Analysis: The prepared samples are injected into the GC-MS/MS system for separation and detection.

-

Validation: The method is typically validated for linearity, accuracy (recovery), precision (relative standard deviation), and limits of detection (LOD) and quantification (LOQ).[7]

Factors Influencing the Formation of this compound

Several factors have a significant impact on the degradation rate of ethofumesate and, consequently, the formation of this compound:

-

Soil Type: Soils with higher organic carbon and clay content tend to exhibit faster degradation rates of ethofumesate.[1]

-

Soil Moisture: The formation of this compound is notably higher in dry soil conditions.[1][2]

-

Temperature: Increased temperature generally leads to a faster degradation rate of ethofumesate.[1]

-

Microbial Activity: As the primary degradation pathway is biotic, the presence and activity of a competent microbial population are essential for the transformation to occur.[1]

Conclusion

The formation of this compound is a key step in the environmental fate of ethofumesate. This transformation is primarily a microbially-driven oxidative process that is highly influenced by soil conditions. While detailed kinetic studies on the formation of this specific metabolite are limited, the extensive data on the dissipation of the parent compound provides valuable insights into the overall transformation process. Researchers and professionals in drug development and environmental science should consider the factors outlined in this guide when assessing the environmental impact and residue profiles of ethofumesate. Further research to identify the specific microbial species and enzymatic pathways involved would provide a more complete understanding of this important degradation pathway.

References

- 1. Activity Loss of Ethofumesate in Dry Soil by Chemical Degradation and Adsorption | Weed Science | Cambridge Core [cambridge.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of Ethofumesate in Soil under Laboratory Conditions [pjoes.com]

- 5. Activity Loss of Ethofumesate in Dry Soil by Chemical Degradation and Adsorption | Semantic Scholar [semanticscholar.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

Microbial Degradation of Ethofumesate to Ethofumesate-2-keto: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation of the herbicide ethofumesate to its primary metabolite, ethofumesate-2-keto. The document outlines the key microbial players, proposed degradation pathways, quantitative data on degradation rates, and detailed experimental protocols for studying this biotransformation. This guide is intended to serve as a valuable resource for researchers in the fields of environmental microbiology, pesticide science, and drug development who are investigating the environmental fate of ethofumesate and the microorganisms involved in its degradation.

Introduction

Ethofumesate is a selective systemic herbicide used for the control of broad-leaved weeds and annual grasses in a variety of crops. Its environmental persistence and potential for off-target effects necessitate a thorough understanding of its degradation pathways. Microbial degradation is a primary mechanism for the dissipation of ethofumesate in soil, with this compound being a significant and frequently detected metabolite.[1] This transformation is a critical step in the overall detoxification process of ethofumesate in the environment. The biological degradation of ethofumesate is primarily attributed to the activity of soil microorganisms.[1]

Microbial Players in Ethofumesate Degradation

While specific microorganisms capable of transforming ethofumesate to this compound have not been extensively documented in readily available literature, genera of soil bacteria known for their versatile catabolic capabilities are likely involved. These include:

-

Rhodococcus sp.: Known for their ability to degrade a wide range of xenobiotic compounds, including herbicides, through various oxidative pathways.

-

Arthrobacter sp.: These common soil bacteria are recognized for their metabolic diversity and have been implicated in the degradation of various pesticides.

-

Nocardioides sp.: This genus of actinomycetes has been shown to degrade a variety of complex organic pollutants.

The isolation and characterization of specific strains responsible for the conversion of ethofumesate to this compound represent a key area for future research.

Proposed Microbial Degradation Pathway

The transformation of ethofumesate to this compound is believed to occur via an oxidative process. While the specific enzymes have not been definitively identified in bacteria, the reaction is consistent with the action of a monooxygenase enzyme. The proposed pathway involves the oxidation of the ethoxy group at the C2 position of the furan ring, leading to the formation of the keto derivative.

Quantitative Data on Ethofumesate Degradation

The rate of ethofumesate degradation in soil is influenced by various factors, including soil type, organic matter content, moisture, and temperature. The dissipation half-life (DT50) is a common metric used to quantify the persistence of herbicides in the environment.

| Soil Type | Organic Carbon (%) | Clay (%) | DT50 (days) for Ethofumesate | Reference |

| Medium Silty Loam | 2.10 | 15 | 20.2 | [2] |

| Heavy Loamy Sand | 0.94 | 17 | 31.3 | [2] |

Note: The DT50 values represent the degradation of the parent ethofumesate compound and not the direct rate of formation of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of microbial degradation of ethofumesate.

Isolation of Ethofumesate-Degrading Microorganisms

This protocol describes the enrichment and isolation of bacteria capable of utilizing ethofumesate as a sole carbon source.

Objective: To isolate pure cultures of bacteria that can degrade ethofumesate.

Materials:

-

Soil sample from an ethofumesate-treated field.

-

Minimal Salt Medium (MSM).

-

Ethofumesate (analytical grade).

-

Sterile glassware and consumables.

-

Shaking incubator.

-

Agar plates.

Procedure:

-

Enrichment Culture:

-

Prepare a Minimal Salt Medium (MSM) containing (per liter of distilled water): 1.0 g K2HPO4, 0.5 g KH2PO4, 0.5 g NH4NO3, 0.2 g MgSO4·7H2O, 0.05 g CaCl2·2H2O, 0.01 g FeSO4·7H2O. Adjust the pH to 7.0.

-

Add ethofumesate as the sole carbon source to the MSM at a concentration of 50-100 mg/L.

-

Inoculate 100 mL of the ethofumesate-containing MSM with 10 g of the soil sample.

-

Incubate the flask on a rotary shaker at 150 rpm and 28-30°C for 7-10 days.

-

After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh ethofumesate-MSM and incubate under the same conditions. Repeat this subculturing step at least three times to enrich for ethofumesate-degrading microorganisms.

-

-

Isolation of Pure Cultures:

-

After the final enrichment step, prepare serial dilutions (10⁻¹ to 10⁻⁶) of the culture in sterile saline solution (0.85% NaCl).

-

Spread-plate 100 µL of each dilution onto MSM agar plates containing ethofumesate (100 mg/L) as the sole carbon source.

-

Incubate the plates at 28-30°C for 5-10 days and observe for the appearance of distinct colonies.

-

Pick individual colonies and re-streak onto fresh MSM-ethofumesate agar plates to ensure purity.

-

Biodegradation Assay in Liquid Culture

This protocol outlines the procedure to quantify the degradation of ethofumesate and the formation of this compound by an isolated microbial strain.

Objective: To determine the rate of ethofumesate degradation and this compound formation by a specific bacterial isolate.

Materials:

-

Isolated bacterial strain.

-

MSM with ethofumesate.

-

Sterile culture tubes or flasks.

-

Shaking incubator.

-

Analytical instruments (HPLC or GC-MS/MS).

Procedure:

-

Inoculum Preparation: Grow the isolated bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass. Harvest the cells by centrifugation, wash them with sterile MSM, and resuspend them in MSM to a specific optical density (e.g., OD600 of 1.0).

-

Degradation Experiment:

-

Prepare replicate culture flasks containing 50 mL of MSM with a known concentration of ethofumesate (e.g., 50 mg/L).

-

Inoculate the flasks with the prepared bacterial suspension (e.g., 1% v/v).

-

Include control flasks: a sterile control (no inoculum) to assess abiotic degradation and a cell control (with inoculum but no ethofumesate) to monitor the health of the culture.

-

Incubate the flasks on a rotary shaker at 150 rpm and 28-30°C.

-

-

Sampling and Analysis:

-

At regular time intervals (e.g., 0, 1, 3, 5, 7, and 10 days), withdraw an aliquot (e.g., 1 mL) from each flask.

-

Centrifuge the samples to remove bacterial cells.

-

Analyze the supernatant for the concentrations of ethofumesate and this compound using HPLC or GC-MS/MS.

-

Analytical Method for Ethofumesate and this compound

The following provides a general framework for the analysis of ethofumesate and its metabolite using High-Performance Liquid Chromatography (HPLC).

Objective: To separate and quantify ethofumesate and this compound in culture samples.

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column.

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized based on the specific column and instrument.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

Sample Preparation:

-

Centrifuge the culture sample to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

Quantification:

-

Prepare standard solutions of ethofumesate and this compound of known concentrations to generate a calibration curve.

-

Quantify the compounds in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and characterization of ethofumesate-degrading bacteria.

Conclusion

The microbial transformation of ethofumesate to this compound is a key process in its environmental degradation. This technical guide provides a foundation for researchers to investigate this pathway further. While the general framework of microbial degradation is understood, significant research opportunities exist in isolating and characterizing the specific microorganisms and enzymes responsible for this transformation. The detailed experimental protocols provided herein offer a starting point for such investigations, which will ultimately contribute to a more complete understanding of the environmental fate of this widely used herbicide.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethofumesate-2-keto

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethofumesate-2-keto, a significant metabolite of the selective systemic herbicide ethofumesate, plays a crucial role in the environmental fate and residual analysis of its parent compound.[1][2] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, tailored for a scientific audience. The information presented herein is essential for researchers involved in environmental science, analytical chemistry, and toxicology.

Chemical Identity and Physical Properties

This compound is chemically identified as (3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate.[3][4] It is a sulfinated benzofuran compound that exists as a solid at room temperature.[2][5] While it is primarily known as a transformation product of ethofumesate, understanding its intrinsic properties is vital for accurate detection and risk assessment.[1][6]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate[3][4] |

| CAS Number | 26244-33-7[4] |

| Molecular Formula | C₁₁H₁₂O₅S[4][5] |

| Molecular Weight | 256.27 g/mol [5] |

| InChI Key | CXWYCAYNZXSHTF-UHFFFAOYSA-N |

| SMILES | CC1(C)C(=O)Oc2ccc(OS(C)(=O)=O)cc12[4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Notes |

| Physical State | Solid[5] | |

| Melting Point | 4 - 7 °C | This reported range is for a solution in cyclohexane and may not represent the melting point of the pure compound.[7] |

| Boiling Point | 80.7 °C | This reported value is for a solution in cyclohexane and may not represent the boiling point of the pure compound.[7] |

| Calculated Boiling Point | 396.9 °C at 760 mmHg | This is a computed value.[6] |

| Water Solubility | Data not available | |

| Log P (Octanol-Water Partition Coefficient) | 1.2 - 1.8 | Indicates moderate lipophilicity.[3] |

Metabolic Pathway of Ethofumesate

This compound is a primary metabolite of ethofumesate, formed through biotic degradation in soil and metabolic processes in plants.[1] The transformation of ethofumesate is a critical aspect of its environmental persistence and residue profile. This compound can be further metabolized to other compounds, such as open-ring-2-keto-ethofumesate.

Experimental Protocols

Determination of Total Ethofumesate Residues (Including this compound)

An analytical method has been developed for the determination of total ethofumesate residues, which includes the parent compound (ET), this compound (KET), and open-ring-2-keto-ethofumesate (OKET) and its conjugates, using gas chromatography-tandem mass spectrometry (GC-MS/MS).[8]

1. Sample Extraction and Partitioning:

-

The sample is extracted and partitioned with hexane and a sodium hydroxide (NaOH) solution.[8]

-

For the analysis of the parent ethofumesate, the hexane layer is used.[8]

-

For the analysis of the metabolites (KET and OKET), the aqueous layer is utilized.[8]

2. Analysis of Ethofumesate (Parent Compound):

-

The hexane layer is cleaned up using a silica gel cartridge.[8]

-

The cleaned extract is then analyzed by GC-MS/MS.[8]

3. Analysis of Metabolites (this compound and Open-ring-2-keto-ethofumesate):

-

The aqueous layer is heated with hydrochloric acid (HCl) to hydrolyze any conjugates.[8]

-

Following hydrolysis, the solution is heated in acetic anhydride. This step is crucial as it converts the open-ring-2-keto-ethofumesate (OKET) to this compound (KET).[8]

-

The resulting solution is then cleaned up using a silica gel cartridge.[8]

-

The final extract, containing the converted KET, is analyzed by GC-MS/MS.[8]

This method allows for the determination of the total residue of ethofumesate by measuring the sum of the parent compound and its key metabolites.

Conclusion

This technical guide provides essential physical and chemical data for this compound, a key metabolite in the environmental degradation of the herbicide ethofumesate. The compiled data on its properties, coupled with the detailed analytical methodology, serves as a valuable resource for researchers and professionals in the fields of environmental monitoring, agricultural science, and regulatory affairs. Further research to determine the precise physical properties of the pure compound, such as its melting point, boiling point, and water solubility, would be beneficial for a more complete characterization.

References

- 1. This compound | 26244-33-7 | Benchchem [benchchem.com]

- 2. This compound | 26244-33-7 [chemicalbook.com]

- 3. This compound | C11H12O5S | CID 590774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 10 µg/mL in Cyclohexane [lgcstandards.com]

- 5. achemtek.com [achemtek.com]

- 6. echemi.com [echemi.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. Development of an analytical method for determination of total ethofumesate residues in foods by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Ethofumesate-2-keto: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethofumesate-2-keto, also known by its code NC 9607, is a significant metabolite of the selective systemic herbicide ethofumesate.[1][2][3] As a primary degradation product, its toxicological profile is of critical interest for comprehensive human health and environmental risk assessments. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), consider this compound as a residue of concern in their evaluations.[1][2] The prevailing scientific and regulatory consensus is that the toxicity of ethofumesate metabolites, including this compound, is comparable to that of the parent compound.[2] Therefore, the toxicological data for ethofumesate is often used as a surrogate for its metabolites in risk assessments.

This technical guide provides a comprehensive overview of the toxicological profile of this compound, drawing upon the available data for the parent compound, ethofumesate, in line with regulatory approaches.

Metabolic Pathway of Ethofumesate

Ethofumesate undergoes metabolic transformation in plants, animals, and the environment, leading to the formation of several metabolites, including this compound. The primary metabolic pathway involves the de-ethylation of the ethoxy group at the C2 position of the benzofuran ring, followed by oxidation.[2]

A simplified representation of this metabolic conversion is presented below:

Toxicological Data Summary

The following tables summarize the key toxicological endpoints for ethofumesate, which are considered representative for this compound.

Table 1: Acute Toxicity of Ethofumesate

| Study Type | Species | Route | Results | Toxicity Category | Reference |

| Acute Oral | Rat | Oral | LD50 > 5000 mg/kg | IV (Low) | [1] |

| Acute Dermal | Rabbit | Dermal | LD50 > 2000 mg/kg | IV (Low) | [1] |

| Acute Inhalation | Rat | Inhalation | LC50 > 5.0 mg/L | IV (Low) | [1] |

| Primary Eye Irritation | Rabbit | Ocular | Non-irritating | - | [1] |

| Primary Dermal Irritation | Rabbit | Dermal | Non-irritating | - | [1] |

| Dermal Sensitization | Guinea Pig | Dermal | Not a sensitizer | - | [1] |

Table 2: Chronic Toxicity and Carcinogenicity of Ethofumesate

| Study Type | Species | Duration | NOAEL | LOAEL | Key Findings | Reference |

| Chronic Toxicity/Carcinogenicity | Rat | 2 years | 127 mg/kg/day | 469 mg/kg/day | Decreased body weight gain in females. No evidence of carcinogenicity. | [2] |

| Carcinogenicity | Mouse | 18 months | - | - | No evidence of carcinogenicity. | [1] |

Table 3: Reproductive and Developmental Toxicity of Ethofumesate

| Study Type | Species | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Reference |

| Three-Generation Reproduction | Rat | > 397 mg/kg/day | > 397 mg/kg/day | No reproductive or offspring toxicity observed. | [1] |

| Developmental Toxicity | Rabbit | 300 mg/kg/day | < 300 mg/kg/day | Increased resorptions and post-implantation loss at doses not maternally toxic. | [1] |

Table 4: Genotoxicity of Ethofumesate

| Assay Type | Test System | Result | Reference |

| Ames Test | Salmonella typhimurium | Negative | [1] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [1] |

| Unscheduled DNA Synthesis | Rat Hepatocytes | Negative | [1] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of pesticides are standardized and follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The studies summarized above were conducted in compliance with these guidelines.

Workflow for a Standard Chronic Toxicity/Carcinogenicity Study (based on OECD TG 452)

Toxicological Profile Summary

Based on the comprehensive dataset for the parent compound, ethofumesate, the following toxicological profile can be inferred for this compound:

-

Acute Toxicity: this compound is expected to have low acute toxicity via the oral, dermal, and inhalation routes.[1] It is not expected to be a skin or eye irritant, nor a dermal sensitizer.[1]

-

Chronic Toxicity: Long-term exposure to this compound is not anticipated to cause severe toxicity. The primary effect observed in chronic studies with the parent compound was a decrease in body weight gain at high doses.[2]

-

Carcinogenicity: this compound is not expected to be carcinogenic to humans.[1] Carcinogenicity studies in both rats and mice with the parent compound were negative.[1]

-

Genotoxicity: this compound is not expected to be genotoxic. A battery of in vitro and in vivo genotoxicity assays with the parent compound were all negative.[1]

-

Reproductive and Developmental Toxicity: this compound is not expected to be a reproductive toxicant.[1] While developmental effects were observed in rabbits at high doses with the parent compound, no such effects were seen in rats.[1]

Conclusion

The toxicological profile of this compound is largely defined by the data available for its parent compound, ethofumesate, a position supported by regulatory agencies. This approach indicates that this compound possesses a low order of toxicity across a range of endpoints, including acute, chronic, genotoxic, carcinogenic, and reproductive effects. For risk assessment purposes, the combined residues of ethofumesate and its major metabolites, including this compound, are considered. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals engaged in work related to ethofumesate and its environmental and biological fate.

References

Methodological & Application

Application Note: High-Sensitivity GC-MS/MS Method for the Analysis of Ethofumesate-2-keto in Food Matrices

Abstract

This application note details a robust and sensitive analytical method for the determination of Ethofumesate-2-keto, a principal metabolite of the herbicide ethofumesate, in various food matrices. The protocol is designed for researchers, scientists, and professionals in drug development and food safety analysis. The methodology is based on a total residue approach, involving the conversion of related ethofumesate metabolites into the single this compound form, followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis. This method, adapted from the work of Saito-Shida et al. (2020), provides high sensitivity and selectivity, making it suitable for regulatory monitoring and risk assessment.[1][2][3]

Introduction

Ethofumesate is a selective systemic herbicide used to control a wide range of broad-leaved and grass weeds in crops such as sugar beet, onions, and garlic.[2][3] In the environment and within biological systems, ethofumesate metabolizes into several compounds, with this compound being a significant metabolite.[1] Monitoring the total residue of ethofumesate, which includes the parent compound and its key metabolites, is crucial for ensuring food safety and compliance with regulatory limits. This application note provides a detailed protocol for the analysis of total ethofumesate residues, expressed as this compound, using GC-MS/MS. The method involves a hydrolysis and derivatization step to convert ethofumesate and its open-ring metabolite into the more stable and analytically amenable this compound.

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the analysis of total ethofumesate residues in food matrices such as garlic, onion, and sugar beet.[2][3]

a. Reagents and Materials:

-

Hexane (pesticide residue grade)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Acetic anhydride

-

Silica gel solid-phase extraction (SPE) cartridges

-

Sodium sulfate (anhydrous)

-

Acetone (pesticide residue grade)

-

Ethyl acetate (pesticide residue grade)

-

Reference standards for Ethofumesate, this compound, and open-ring-2-keto-ethofumesate

b. Extraction Procedure:

-

Homogenize a representative 10 g sample of the food matrix.

-

The homogenized sample is extracted with an appropriate solvent system and subsequently partitioned with hexane and a sodium hydroxide (NaOH) solution.[1][2][3]

-

Separate the hexane and aqueous layers. The hexane layer contains the parent ethofumesate, while the aqueous layer contains the metabolites.[1][2][3]

c. Analysis of Parent Ethofumesate (Optional, for separate determination):

-

Take the hexane layer and clean it up using a silica gel cartridge.[1][2][3]

-

The eluate is then concentrated and reconstituted in a suitable solvent for GC-MS/MS analysis.

d. Analysis of Total Residue as this compound:

-

Take the aqueous layer containing the metabolites.

-

Acidify the aqueous layer with hydrochloric acid (HCl) and heat to hydrolyze any conjugates of the metabolites.[1][2][3]

-

Following hydrolysis, add acetic anhydride and heat the solution. This step converts the open-ring-2-keto-ethofumesate (OKET) metabolite into this compound (KET).[1][2][3]

-

After the conversion reaction, perform a liquid-liquid extraction with a suitable organic solvent.

-

Clean up the resulting extract using a silica gel cartridge.[1][2][3]

-

The purified extract is then concentrated and reconstituted in a suitable solvent for GC-MS/MS analysis.

GC-MS/MS Instrumental Analysis

The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrumentation used.

a. Gas Chromatography (GC) Conditions:

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Inlet Mode | Pulsed Splitless |

| Inlet Temperature | 280 °C |

| Injection Volume | 2 µL |

| Oven Program | Initial temperature of 60°C (hold for 1 min), ramp at 25°C/min to 200°C, then ramp at 10°C/min to 300°C (hold for 5 min) |

b. Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| MS System | Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Source Temperature | 230 °C |

| Transfer Line Temp | 280 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

c. MRM Transitions for this compound:

| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| 256 | 177 | 15 | 149 | 25 |

Note: The specific precursor and product ions for this compound are based on its mass spectral characteristics. The molecular ion [M]+ at m/z 256 is selected as the precursor. The product ions at m/z 177 and 149 are characteristic fragments used for quantification and confirmation, respectively.

Data Presentation

The analytical method was validated for this compound (KET) in various food matrices. The quantitative data from the validation study by Saito-Shida et al. (2020) is summarized below.[2][3]

Table 1: Method Validation Data for this compound (KET)

| Matrix | Spiking Level (mg/kg) | Recoveries (%) | Relative Standard Deviations (RSD) (%) | Limit of Detection (LOD) (mg/kg) |

| Garlic | 0.01 | 94–113 | <6 | 0.0005 |

| 0.3 | 94–113 | <6 | 0.0005 | |

| Onion | 0.01 | 94–113 | <6 | 0.0005 |

| 0.3 | 94–113 | <6 | 0.0005 | |

| Sugar Beet | 0.01 | 94–113 | <6 | 0.0005 |

| 0.3 | 94–113 | <6 | 0.0005 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the total residue analysis of ethofumesate as this compound.

Caption: Experimental workflow for the total residue analysis of ethofumesate.

Conclusion